molecular formula C42H63N9O8 B8262770 S-hexahydroxydiphenoyl-beta-D-glucose

S-hexahydroxydiphenoyl-beta-D-glucose

Cat. No. B8262770
M. Wt: 822.0 g/mol
InChI Key: KXHNUNAXSHSVTI-UHFFFAOYSA-N
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Description

Cyclo(alanylalanylglycylleucylprolyltryptophylleucylisoleucyl) is a natural product found in Citrus medica with data available.

Scientific Research Applications

Anti-Proliferative Activity

S-hexahydroxydiphenoyl-beta-D-glucose has demonstrated anti-proliferative activity. Two new polyphenols, including this compound, were isolated from Penthorum Chinense Pursh and showed significant anti-proliferative activity in HSC-T6 cells, suggesting its potential application in cancer research or therapy (Huang et al., 2014).

Metabolism and Nutritional Studies

This compound also plays a role in the study of metabolism, particularly regarding its digestion and absorption in the gastrointestinal tract. For instance, a study compared the metabolism of monomeric and dimeric ellagitannins, which include S-hexahydroxydiphenoyl-beta-D-glucose derivatives, in rats fed polyphenol-rich diets. The research highlighted significant differences in the metabolites of these compounds throughout the gastrointestinal tract, indicating the compound's importance in nutritional and metabolic studies (Milala et al., 2017).

Isolation and Purification Techniques

Studies have also focused on the isolation and purification of hexahydroxydiphenoyl (HHDP) esters of glucoses, which are closely related to S-hexahydroxydiphenoyl-beta-D-glucose. These processes are crucial for understanding the compound's structure and potential applications in various industries. For instance, high-speed counter-current chromatography was employed to separate and purify galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses from the aerial parts of the parasitic plant Balanophora simaoensis. The isolated compounds were evaluated for their antioxidant activities, underscoring the importance of this compound in antioxidant research (Fang et al., 2018).

properties

IUPAC Name

15-butan-2-yl-21-(1H-indol-3-ylmethyl)-9,12-dimethyl-3,18-bis(2-methylpropyl)-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosane-2,5,8,11,14,17,20,23-octone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N9O8/c1-9-24(6)35-41(58)46-26(8)37(54)45-25(7)36(53)44-21-34(52)47-32(18-23(4)5)42(59)51-16-12-15-33(51)40(57)49-31(19-27-20-43-29-14-11-10-13-28(27)29)38(55)48-30(17-22(2)3)39(56)50-35/h10-11,13-14,20,22-26,30-33,35,43H,9,12,15-19,21H2,1-8H3,(H,44,53)(H,45,54)(H,46,58)(H,47,52)(H,48,55)(H,49,57)(H,50,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHNUNAXSHSVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC3=CNC4=CC=CC=C43)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N9O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-hexahydroxydiphenoyl-beta-D-glucose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 2
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 3
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 4
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 5
S-hexahydroxydiphenoyl-beta-D-glucose
Reactant of Route 6
S-hexahydroxydiphenoyl-beta-D-glucose

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